Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction can also proceed via Thrope–Ziegler cyclization in ethanolic potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Diazotization: Reaction with sodium nitrite in water to form diazo compounds.
Cyclization: Formation of heterocyclic systems such as pyrimidines and isoxazoles.
Common Reagents and Conditions
Diazotization: Sodium nitrite in aqueous solution.
Cyclization: Thiourea, guanidine carbonate, hydroxylamine hydrochloride.
Major Products
Scientific Research Applications
Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest . It has been employed in the preparation of azodyes and biologically active compounds . Its versatility makes it valuable in the fields of medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophilic center, while the ester carbonyl group serves as an electrophilic center . These properties enable the compound to participate in various chemical reactions, leading to the formation of diverse heterocyclic structures.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .
- 3-aminothieno[2,3-b]pyridine-2-carboxamides .
Uniqueness
Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of nucleophilic and electrophilic centers, which allows it to participate in a wide range of chemical reactions
Biological Activity
Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-56-3) is a compound that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings on its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₄N₂O₂S
- Molecular Weight : 250.32 g/mol
- Purity : ≥95%
- Melting Point : 135 °C
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of thieno[2,3-b]pyridine derivatives, including this compound, typically involves multi-step organic reactions. These compounds have been shown to exhibit diverse biological activities due to their structural features. The presence of the thieno ring and amino groups significantly influences their interaction with biological targets.
Key Findings in SAR Studies
- Anti-inflammatory Activity : Research indicates that derivatives of thieno[2,3-b]pyridine can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds similar to Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine have shown IC₅₀ values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
- Anticancer Potential : Studies have highlighted the potential of thieno[2,3-b]pyridine derivatives as inhibitors of specific kinases involved in cancer progression. For instance, some derivatives demonstrated significant inhibition of the Pim-1 kinase with IC₅₀ values as low as 1.18 μM .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties through various assays:
- In vitro COX Inhibition : The compound was tested for its ability to inhibit COX enzymes involved in the synthesis of prostaglandins. Preliminary results indicated a significant reduction in COX enzyme activity compared to controls.
- In vivo Models : In carrageenan-induced paw edema models in rats, compounds structurally related to Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine exhibited anti-inflammatory effects comparable to indomethacin .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to inhibit key signaling pathways involved in tumor growth:
- Pim Kinase Inhibition : The compound has shown promising results in inhibiting Pim kinases which are implicated in various cancers. The most active derivatives demonstrated potent cytotoxic effects on cancer cell lines such as MCF7 and HCT116 .
Case Studies
- Study on COX Inhibition :
- Pim Kinase Inhibition Study :
Summary Table of Biological Activities
Properties
CAS No. |
311326-18-8 |
---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-4-16-12(15)10-9(13)8-6(2)5-7(3)14-11(8)17-10/h4-5H,1,13H2,2-3H3 |
InChI Key |
SIZNRRQOLUHNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC=C)N)C |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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